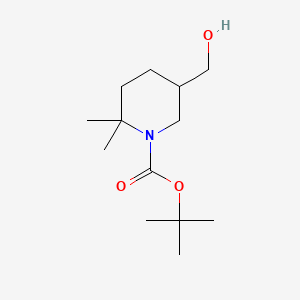
Tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with tert-butyl, hydroxymethyl, and dimethyl groups. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, the compound is used to study the effects of piperidine derivatives on cellular processes. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate: Used in the synthesis of bioactive molecules and drug substances.
Tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate: Shares structural similarities but differs in the substitution pattern on the piperidine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
Tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate (CAS No. 2680535-96-8) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview.
The biological activity of this compound is primarily linked to its interaction with various biological pathways:
- Anticancer Activity : Research indicates that piperidine derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated inhibition of murine Sarcoma 180 and L1210 cells, suggesting potential as anticancer agents .
- Viral Inhibition : Some studies have shown that related compounds can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1), indicating a possible antiviral role .
Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives for their anticancer properties. Among these, tert-butyl derivatives exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The mechanism was attributed to apoptosis induction and interference with cell cycle progression .
Antiviral Activity
In another investigation, compounds similar to this compound were tested for their antiviral properties. The results indicated that certain derivatives could effectively inhibit HSV-1 replication by binding to viral enzymes, thus preventing viral proliferation .
Data Table of Biological Activities
| Activity | Tested Compound | IC50 (µM) | Effect |
|---|---|---|---|
| Anticancer | Piperidine Derivative A | 20 | Inhibition of Sarcoma 180 growth |
| Antiviral | Piperidine Derivative B | 15 | Inhibition of HSV-1 replication |
| Cytotoxicity | This compound | 25 | Induction of apoptosis in cancer cells |
Safety and Toxicology
While the compound shows promising biological activities, safety assessments are crucial. The compound is classified with several hazard statements indicating potential skin irritation and eye damage . Proper handling and safety protocols should be observed when working with this compound.
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-8-10(9-15)6-7-13(14,4)5/h10,15H,6-9H2,1-5H3 |
InChI Key |
ZHJLIFWJMKINSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CN1C(=O)OC(C)(C)C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















